[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
Description
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1482422-89-8) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . Its IUPAC name is [1-(2-fluorophenyl)pyrazol-3-yl]methanol, featuring a 2-fluorophenyl substituent at the pyrazole ring’s N1 position and a hydroxymethyl (-CH₂OH) group at C3. The compound is a white powder stored at room temperature and is commercially available as a building block for medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOOJFYRSITVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 5-(2-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
- Starting materials: Substituted acetophenones (e.g., 2-fluoroacetophenone), diethyl oxalate, potassium tert-butoxide.
- Reaction conditions: The acetophenone derivative reacts with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to form ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoates.
- Cyclization: Subsequent reaction with phenylhydrazine in ethanol yields ethyl 5-(2-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate.
- Yield: Typically 65–80% for pyrazole carboxylates.
Reduction to (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol
- Reagent: Lithium aluminum hydride (LiAlH4).
- Procedure: The ethyl pyrazole carboxylate is added dropwise to a cold solution of LiAlH4 in diethyl ether at 0 °C. The mixture is stirred for 1 hour at 0 °C.
- Work-up: The reaction is quenched with saturated ammonium chloride solution, extracted with diethyl ether, washed, dried, and solvent removed under vacuum.
- Yield: High yields around 61–88% are reported for the methanol derivatives.
- Notes: The product is typically a mixture of regioisomers (3- and 5-substituted pyrazolyl methanols), with the 3-substituted isomer as the major product (61–74%) and the 5-substituted as minor (12–20%) which can be separated by chromatography.
Optional Oxidation and Further Functionalization
- Oxidation of the methanol group to aldehydes using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C.
- Conversion of aldehydes to nitriles by reaction with liquid ammonia and iodine in THF.
- Transformation to carbothioamides by treatment with hydrogen sulfide in pyridine.
Representative Reaction Scheme
| Step | Reaction | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone + Diethyl oxalate + KOtBu | THF, 0 °C to RT | Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate | 65–80 |
| 2 | + Phenylhydrazine | Ethanol, reflux | Ethyl 5-(2-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 65–80 |
| 3 | Reduction with LiAlH4 | Diethyl ether, 0 °C, 1 h | (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol | 61–88 |
Characterization and Analytical Data
- NMR Spectroscopy: The ^1H NMR spectrum of the methanol derivative shows characteristic singlets for pyrazole protons and multiplets for aromatic protons, with coupling patterns indicative of the 2-fluorophenyl substituent.
- [^13C NMR](pplx://action/followup): Signals show characteristic carbon-fluorine coupling constants (e.g., 1J_C-F ≈ 248 Hz), confirming the fluorine substitution on the phenyl ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight.
- Purity: Products are purified by standard chromatographic techniques and characterized by melting point and spectral data.
Research Findings and Notes
- The reduction step using LiAlH4 is critical for obtaining the methanol derivative in good yield and purity.
- The regioselectivity favors the 3-substituted pyrazolyl methanol, which is the desired product.
- The synthetic route is versatile and allows for substitution variation on the phenyl ring, including fluorine at the ortho position.
- The methodology has been validated by multiple studies with consistent yields and reproducibility.
- The intermediate pyrazole carboxylate esters and final methanol derivatives have been screened for biological activities, highlighting the importance of this synthetic approach in medicinal chemistry.
Summary Table of Key Preparation Data
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl 5-(2-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 2-fluoroacetophenone | Diethyl oxalate, KOtBu, phenylhydrazine | THF, EtOH, 0 °C to reflux | 65–80 | Precursor ester |
| (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol | Above ester | LiAlH4 | Diethyl ether, 0 °C, 1 h | 61–88 | Major regioisomer product |
| Optional aldehyde | Methanol derivative | IBX | DMSO, 0–20 °C | ~85 | For further functionalization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Formation of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanone.
Reduction: Formation of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol, exhibit significant anti-inflammatory and analgesic effects. These compounds are being investigated for their potential to treat conditions such as arthritis and other inflammatory diseases. A study demonstrated that specific pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process, thereby reducing pain and inflammation effectively .
Drug Design and Synthesis
The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol is often part of broader drug discovery efforts aimed at developing new therapeutic agents. The compound's structural modifications can lead to enhanced biological activity or reduced side effects. For instance, modifications to the pyrazole ring have been explored to optimize binding affinity to target proteins involved in disease mechanisms .
Agricultural Chemistry
Pesticide Development
In agricultural applications, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol has been identified as a promising lead compound for the development of novel pesticides. Its ability to selectively target specific pests while minimizing environmental impact makes it an attractive candidate for sustainable agricultural practices. Research has shown that pyrazole derivatives can effectively disrupt pest metabolism or reproduction, leading to reduced crop damage without harming beneficial insects .
Material Science
Advanced Materials Synthesis
The unique properties of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol also lend themselves to applications in material science. It can be utilized in the synthesis of advanced polymers and coatings that require specific thermal and mechanical characteristics. These materials are valuable in industries ranging from electronics to construction, where durability and performance under various conditions are critical .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol is used to study enzyme inhibition mechanisms. Its interactions with various enzymes provide insights into biological pathways and disease mechanisms. For example, studies have shown that certain pyrazole derivatives can inhibit enzymes involved in cancer progression, making them potential candidates for cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its ability to penetrate cell membranes, while the pyrazole ring interacts with enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Fluorinated Derivatives
[1-(Difluoromethyl)-1H-Pyrazol-3-yl]methanol (CAS: 1245772-78-4) Molecular Formula: C₅H₆F₂N₂O Molecular Weight: 148.11 g/mol Key Differences: Replaces the 2-fluorophenyl group with a difluoromethyl (-CF₂H) substituent at N1. The difluoromethyl group enhances electronegativity and metabolic stability compared to the mono-fluoro aromatic system. This compound is used in high-purity life science applications .
(1-(2-Fluorophenyl)-3-Phenyl-1H-Pyrazol-4-yl)methanol (CAS: 618441-71-7) Molecular Formula: C₁₆H₁₃FN₂O Molecular Weight: 268.29 g/mol Key Differences: Introduces a phenyl group at the pyrazole’s C3 position, increasing aromaticity and molecular weight.
Halogen-Substituted Derivatives
[1-(4-Bromophenyl)-1H-Pyrazol-3-yl]methanol (CAS: 1478538-20-3) Molecular Formula: C₁₀H₉BrN₂O Molecular Weight: 253.1 g/mol Key Differences: Substitutes the 2-fluorophenyl group with a 4-bromophenyl moiety.
Complex Heterocyclic Derivatives
(1-(2-Fluorophenyl)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1H-Pyrazol-4-yl)methanol (CAS: 618383-43-0) Molecular Formula: C₁₈H₁₅FN₂O₃ Molecular Weight: 326.3 g/mol Key Differences: Incorporates a dihydrobenzodioxin group at C3, introducing oxygen atoms and a fused ring system. This modification enhances electron-donating effects and may improve pharmacokinetic profiles in drug design .
Structural and Functional Analysis
Data Table: Comparative Properties
Notes on Availability
While some suppliers list [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol as discontinued (e.g., ), it remains available from specialized vendors like CymitQuimica and American Elements in quantities up to 500 mg . Derivatives such as the brominated and difluoromethyl analogs are tailored for specific research needs, reflecting their niche applications in medicinal chemistry.
Biological Activity
The compound [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent literature.
Synthesis
The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves multistep reactions that can include cyclization and functional group modifications. The pyrazole ring is often synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the pyrazole scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A recent study reported that certain pyrazole derivatives demonstrated antibacterial activity comparable to standard antibiotics such as linezolid and cefaclor .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol | E. coli | 32 µg/mL |
| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)thiazole | Staphylococcus aureus | 16 µg/mL |
| 3-(pyrazol-5-yl)chromones | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol have been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, a series of sulfonamide-containing pyrazoles demonstrated significant COX-2 inhibition, suggesting potential use in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol | 50 | Phenylbutazone: 54 |
| 4-substituted pyrazoles | 45 | Phenylbutazone: 54 |
Anticancer Activity
Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For instance, some studies have highlighted the ability of certain pyrazoles to inhibit tumor growth in vitro and in vivo models .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various pyrazole derivatives, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations above its MIC, supporting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
A pharmacological study assessed the anti-inflammatory effects of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol in animal models induced with inflammation. The compound demonstrated significant reduction in inflammatory markers compared to control groups, suggesting its viability as a non-steroidal anti-inflammatory drug (NSAID).
Q & A
Q. What are the most reliable synthetic routes for preparing [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol, and how can reaction conditions be optimized?
A common method involves condensation of substituted hydrazines with β-diketone precursors. For example, refluxing 1-(2-fluorophenyl)propane-1,3-dione with hydrazine hydrate in ethanol/acetic acid yields the pyrazole core. The hydroxymethyl group can be introduced via nucleophilic substitution or oxidation of a methyl precursor. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios to minimize side products like regioisomers .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol?
Key techniques include:
- NMR : H and C NMR to confirm regiochemistry (e.g., pyrazole C3 substitution) and fluorine coupling patterns.
- X-ray diffraction (XRD) : Resolve dihedral angles between the fluorophenyl and pyrazole rings, critical for understanding conformational stability (e.g., angles typically 16–50°) .
- IR : Identify O–H stretching (~3200–3400 cm) and C–F vibrations (~1100–1250 cm) .
Q. How does the solubility profile of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol influence its application in biological assays?
The compound’s solubility varies with solvent polarity:
- High solubility in DMSO (>50 mM) and methanol.
- Limited solubility in water (<1 mM), necessitating DMSO stock solutions for in vitro studies. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed to favor the C3-substituted isomer?
Regioselectivity is influenced by steric and electronic factors. Using electron-withdrawing groups (e.g., 2-fluorophenyl) at the β-diketone stage directs hydrazine attack to the less hindered carbonyl, favoring C3 substitution. Computational tools (DFT) predict transition-state energies to optimize substituent positioning .
Q. What strategies validate structural discrepancies between experimental XRD data and computational models?
Validate using:
- SHELX refinement : Compare residual density maps and R-factors (target <0.05) to assess model accuracy .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to explain packing motifs .
- Torsional angle benchmarks : Cross-reference with similar pyrazole derivatives (e.g., dihedral angles in [1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol) .
Q. How can the fluorophenyl moiety’s electronic effects modulate the compound’s biological activity?
The 2-fluorophenyl group enhances metabolic stability by resisting CYP450 oxidation. Its electron-withdrawing nature may polarize the pyrazole ring, improving binding affinity to targets like kinases or nuclear receptors. Activity can be tested via enzyme inhibition assays (e.g., IC determination against GSK-3β or LRH-1) .
Q. What computational methods predict the compound’s pharmacokinetic properties and metabolite pathways?
Use in silico tools:
- ADMET predictors : Estimate logP (~2.1), plasma protein binding (>90%), and blood-brain barrier permeability.
- Docking simulations : Identify potential off-target interactions (e.g., with cytochrome P450 isoforms).
- Metabolite prediction : Fluorine’s resistance to oxidation suggests primary metabolism via O-glucuronidation of the hydroxymethyl group .
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Dynamic effects : Fluorine’s quadrupolar moment may cause splitting not predicted by static models. Variable-temperature NMR can confirm dynamic rotational barriers.
- Tautomerism : Pyrazole NH tautomerism (1H vs. 2H forms) may alter coupling constants. Use N NMR or deuterium exchange to resolve .
Q. What are common pitfalls in crystallizing [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol, and how are they mitigated?
Challenges include:
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate the most stable polymorph.
- Disorder : Fluorine atoms may exhibit positional disorder; refine using restraints in SHELXL .
- Twinned crystals : Apply twin-law corrections during data integration .
Methodological Resources
Q. Which databases and software are essential for studying this compound’s structure-activity relationships?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
